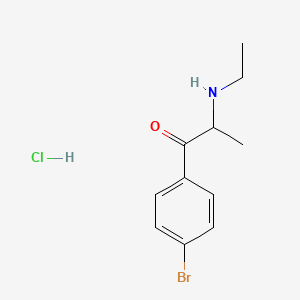

4-BEC Hydrochloride

Descripción general

Descripción

4-Bromoetcatinona (clorhidrato) es un compuesto de catinona sintético que pertenece a las clases químicas de fenetilamina, anfetamina y catinona. Se clasifica estructuralmente como una catinona y se utiliza principalmente como un estándar de referencia analítica en la investigación y aplicaciones forenses . El compuesto es conocido por sus propiedades psicoactivas y actúa como un inhibidor de la recaptación de serotonina y norepinefrina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Bromoetcatinona (clorhidrato) normalmente implica la bromación de un compuesto precursor seguido de la introducción de un grupo etilamina. La ruta sintética general se puede resumir de la siguiente manera:

Bromación: El compuesto precursor, a menudo un derivado de fenetilamina, se somete a bromación utilizando bromo o un reactivo que contiene bromo.

Aminación: El intermedio bromado se hace reaccionar entonces con una etilamina para introducir el grupo etilamina.

Formación de clorhidrato: El paso final implica la formación de la sal de clorhidrato haciendo reaccionar la base libre con ácido clorhídrico.

Métodos de producción industrial

Los métodos de producción industrial para 4-Bromoetcatinona (clorhidrato) no están bien documentados, ya que el compuesto se utiliza principalmente para fines de investigación. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, las técnicas de purificación y el control de calidad, serían aplicables.

Análisis De Reacciones Químicas

Tipos de reacciones

4-Bromoetcatinona (clorhidrato) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El átomo de bromo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el etóxido de sodio (NaOEt) se pueden utilizar para reacciones de sustitución.

Productos principales

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

4-Bromoetcatinona (clorhidrato) se utiliza en varias aplicaciones de investigación científica, que incluyen:

Química: Como estándar de referencia analítica para espectrometría de masas y cromatografía.

Biología: Estudio de los efectos de las catinonas sintéticas en los sistemas biológicos.

Medicina: Investigación de las propiedades farmacológicas y posibles usos terapéuticos de las catinonas sintéticas.

Industria: Análisis forense y detección de catinonas sintéticas en materiales incautados.

Mecanismo De Acción

4-Bromoetcatinona (clorhidrato) actúa como un inhibidor de la recaptación de serotonina y norepinefrina . Esto significa que inhibe la recaptación de estos neurotransmisores, lo que lleva a un aumento de los niveles en la hendidura sináptica. El mecanismo de acción del compuesto es similar al de otras catinonas sintéticas e implica la unión a los transportadores de serotonina y norepinefrina, impidiendo la reabsorción de estos neurotransmisores en la neurona presináptica .

Comparación Con Compuestos Similares

Compuestos similares

4-Bromomethcatinona (4-BMC): Otra catinona sintética con propiedades psicoactivas similares.

4-Cloromethcatinona (4-CMC): Un análogo clorado con efectos similares.

4-Etilmethcatinona (4-EMC): Un análogo etilatedo con propiedades similares.

Singularidad

4-Bromoetcatinona (clorhidrato) es única debido a su sustitución específica de bromo, que puede influir en sus propiedades farmacológicas y potencia. La presencia del átomo de bromo puede aumentar su afinidad de unión a los transportadores de serotonina y norepinefrina en comparación con otros análogos .

Actividad Biológica

4-BEC Hydrochloride, also known as BEC Hydrochloride, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of arginases. This article explores the compound's biological mechanisms, effects on various biological systems, and its potential therapeutic applications.

This compound (CAS 63107-40-4) is characterized as a slow-binding, competitive transition state inhibitor of arginases I and II. The compound exhibits a binding affinity with a value of 310 nM for human type II arginase at pH 7.5. Importantly, it does not inhibit nitric oxide synthase, distinguishing its mechanism from other compounds that affect nitric oxide pathways .

Key Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 63107-40-4 |

| Primary Targets | Arginase I, Arginase II |

| Binding Affinity () | 310 nM |

| Purity | ≥97% by NMR |

| Cell Permeability | No |

Inhibition of Arginases

Arginases play a crucial role in the urea cycle and are involved in the regulation of nitric oxide synthesis. The inhibition of arginases by this compound can lead to increased levels of arginine, which may enhance nitric oxide production indirectly. This property suggests potential applications in conditions where modulation of nitric oxide levels is beneficial, such as in cardiovascular diseases and neurodegenerative disorders .

Case Studies and Research Findings

- Cardiovascular Implications : In studies focusing on cardiovascular health, the inhibition of arginase by this compound has been linked to improved endothelial function. Increased arginine availability can enhance nitric oxide synthesis, which is vital for vascular health.

- Neuroprotection : Research indicates that the modulation of arginine levels through arginase inhibition may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation .

- Cancer Research : The role of arginases in tumor microenvironments has led to investigations into the use of this compound as an adjunct therapy in cancer treatment. By inhibiting arginases, the compound may alter tumor metabolism and improve the efficacy of certain chemotherapeutic agents .

Safety and Toxicological Profile

The safety profile of this compound indicates it is harmful if inhaled or ingested, with specific safety phrases highlighting risks associated with skin contact and ingestion . Further toxicological assessments are necessary to fully understand its safety in clinical settings.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOHDJXBSRIXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343224 | |

| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-26-5 | |

| Record name | 1-Propanone, 1-(4-bromophenyl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6886DX7ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.